molecular formula C20H32ClNO B3416077 Trihexyphenidyl hydrochloride CAS No. 58947-95-8

Trihexyphenidyl hydrochloride

カタログ番号: B3416077
CAS番号: 58947-95-8
分子量: 337.9 g/mol
InChIキー: QDWJJTJNXAKQKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trihexyphenidyl hydrochloride is a centrally acting muscarinic antagonist used primarily for the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. It was first approved by the FDA in 1949 and is marketed under various trade names such as Artane and Pacitane . The compound is known for its antispasmodic properties, which help alleviate symptoms like stiffness, tremors, and poor muscle control .

作用機序

Target of Action

Trihexyphenidyl hydrochloride, also known as Benzhexol hydrochloride, primarily targets the muscarinic acetylcholine receptors . It is a non-selective antagonist but binds with higher affinity to the M1 subtype . These receptors are predominantly found in the central nervous system, particularly in the cerebral cortex .

Mode of Action

This compound exerts its effects by inhibiting the action of acetylcholine, a neurotransmitter involved in transmitting signals in the brain . By blocking the muscarinic acetylcholine receptors, it reduces the activity of the parasympathetic nervous system . This results in a decrease in certain types of nerve signals and muscle activity .

Biochemical Pathways

This compound’s antagonistic action on muscarinic acetylcholine receptors leads to an indirect enhancement of dopamine release in the striatum . This is particularly beneficial in conditions like Parkinson’s disease, where there is a deficiency of dopamine .

Pharmacokinetics

This compound is rapidly and well absorbed from the gastrointestinal tract . It undergoes hydroxylation of the alicyclic group during metabolism . The drug is excreted via urine (as unchanged drug) and bile . The elimination half-life is approximately 33 hours .

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with Parkinson’s disease and other movement disorders . It reduces the frequency and duration of oculogyric crises, dyskinetic movements, and spastic contractions . It may also improve psychotic depression and mental inertia frequently associated with Parkinson’s disease and symptomatic problems caused by antipsychotic treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption rate can be affected by the presence of food in the stomach. Additionally, individual factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s action and efficacy .

生化学分析

Biochemical Properties

Trihexyphenidyl hydrochloride is a non-selective muscarinic acetylcholine receptor antagonist but binds with higher affinity to the M1 subtype . In vivo studies have shown that this compound demonstrates higher affinity for central muscarinic receptors located in the cerebral cortex and lower affinity for those located peripherally .

Cellular Effects

This compound exerts a direct inhibitory effect upon the parasympathetic nervous system . It causes agitation, confusion, and hallucinations due to its effects on the central nervous system . Untreated overdose may result in death, especially in children. Respiratory depression and cardiac arrest may be seen as premortal signs .

Molecular Mechanism

It is known that it may modify nicotinic acetylcholine receptor neurotransmission, leading indirectly to enhanced dopamine release in the striatum .

Temporal Effects in Laboratory Settings

A rapid and precise reverse phase high performance liquid chromatographic method has been developed for the validated of this compound, in its pure form as well as in tablet dosage form . The percentage recoveries obtained for this compound were found to be in range of 99.27 ± 1.09 .

Dosage Effects in Animal Models

The mean oral LD50 of this compound has been reported to be 365 mg/kg (range, 325 to 410 mg/kg) in mice and 1660 mg/kg (1420 to 1940 mg/kg) in rats .

Metabolic Pathways

It is likely not heavily metabolized .

Transport and Distribution

The transmembrane transport of this compound followed the concentration-dependent, temperature-independent, and energy-free manner . These characteristics indicate that this compound is a highly permeable drug and the transport mechanism is mainly via passive diffusion .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its mechanism of action, it is likely to be found in areas rich in muscarinic acetylcholine receptors, such as the cerebral cortex .

化学反応の分析

Types of Reactions

Trihexyphenidyl hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted trihexyphenidyl compounds .

特性

IUPAC Name

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWJJTJNXAKQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-11-6 (Parent)
Record name Trihexyphenidyl hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045802
Record name Trihexyphenidyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52-49-3
Record name (±)-Trihexyphenidyl hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexyphenidyl hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trihexyphenidyl hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trihexyphenidyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyphenidyl hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIHEXYPHENIDYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trihexyphenidyl hydrochloride
Reactant of Route 2
Trihexyphenidyl hydrochloride
Reactant of Route 3
Reactant of Route 3
Trihexyphenidyl hydrochloride
Reactant of Route 4
Reactant of Route 4
Trihexyphenidyl hydrochloride
Reactant of Route 5
Reactant of Route 5
Trihexyphenidyl hydrochloride
Reactant of Route 6
Reactant of Route 6
Trihexyphenidyl hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Trihexyphenidyl Hydrochloride?

A1: this compound is an anticholinergic drug that primarily acts as a muscarinic receptor antagonist. [] It competitively blocks the action of acetylcholine at these receptors, primarily in the central nervous system. []

Q2: How does this mechanism translate to its therapeutic effect in Parkinson's disease?

A2: Parkinson's disease is characterized by an imbalance between dopamine and acetylcholine in the basal ganglia. [] By blocking acetylcholine's effects, this compound helps restore this balance, alleviating symptoms like rigidity and tremor. [, ]

Q3: Can this compound completely cure Parkinson’s disease?

A3: No, this compound does not cure Parkinson's disease. It primarily addresses the symptoms associated with the disease, improving the quality of life for patients. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don't explicitly mention the molecular formula and weight, information from reputable drug databases identifies them as C20H31NO•HCl and 337.93 g/mol, respectively.

Q5: Are there any spectroscopic data available for this compound?

A6: The provided articles primarily focus on analytical methods like HPLC and UV spectrophotometry for this compound quantification. [, , , , , , , , ] Detailed spectroscopic data might be found in dedicated chemical databases or pharmacopoeias.

Q6: Do the research papers discuss material compatibility and stability of this compound?

A6: The provided research primarily focuses on pharmaceutical applications of this compound. Information regarding its compatibility and stability in various material contexts is not extensively discussed.

Q7: Is there any research on the catalytic properties and applications of this compound?

A7: The research papers focus on this compound's pharmacological properties and analytical techniques for its quantification. No catalytic properties or applications are discussed.

Q8: Is there any research on computational chemistry and modeling of this compound?

A9: The provided articles focus on analytical and experimental approaches to study this compound. Notably, the synthesis of its enantiomers using (S)-(-)-cyclohexyl-3-hydroxy-3-phenylpropanoic acid as a chiral synthon is described, indicating potential for computational analysis of its stereochemistry and activity. []

Q9: How is this compound formulated to improve its stability, solubility, or bioavailability?

A11: Research highlights the development of extended-release this compound tablets using excipients like Carbopol 971P to achieve desired release profiles. [] The study also explored different packaging materials to enhance the stability of these formulations. [] Another study focused on the development of fast-dissolving tablets using super-disintegrants like sodium starch glycolate and crospovidone for potentially improved bioavailability. [, ]

Q10: Do the research papers discuss SHE (Safety, Health, and Environment) regulations related to this compound?

A10: The provided research primarily focuses on analytical methods, pharmacological effects, and formulation aspects of this compound. SHE regulations, while crucial, are not explicitly discussed.

Q11: What is known about the pharmacokinetics (PK) of this compound?

A13: While detailed PK data isn't provided, research does indicate that this compound is metabolized in the liver and can potentially interact with other drugs metabolized by the same enzymes. [] One article focuses on developing an LC-MS method for quantifying this compound in human plasma, signifying efforts to understand its absorption, distribution, and elimination in vivo. []

Q12: What is the pharmacodynamic (PD) profile of this compound?

A14: The PD of this compound is characterized by its competitive antagonism of muscarinic receptors. [] This action leads to a reduction in cholinergic activity, contributing to its efficacy in managing Parkinsonian symptoms and drug-induced extrapyramidal side effects. [, ]

Q13: Are there any known mechanisms of resistance to this compound?

A13: The provided research does not delve into resistance mechanisms associated with this compound.

Q14: What are the known toxicological and safety concerns associated with this compound?

A17: Research mentions that this compound can induce various adverse effects, particularly anticholinergic side effects, which may include mental disturbances, particularly in elderly patients. [, , , , ] One study reports a case of sinus bradycardia associated with its use, highlighting the importance of careful administration. []

Q15: Are there specific strategies to improve the delivery and targeting of this compound?

A18: While the provided research doesn't delve into targeted drug delivery strategies for this compound, the development of extended-release and fast-dissolving tablet formulations suggests efforts to optimize its delivery and improve patient compliance. [, , ]

Q16: Are there any biomarkers associated with this compound efficacy or adverse effects?

A16: The provided research doesn't discuss specific biomarkers for this compound.

Q17: What analytical methods are commonly used to characterize and quantify this compound?

A17: Research highlights several analytical techniques for this compound analysis, including:

  • RP-HPLC (Reverse Phase High-Performance Liquid Chromatography): Widely used for simultaneous determination of this compound in combination with other drugs like Chlorpromazine Hydrochloride and Trifluoperazine Hydrochloride. [, , , , , , , ]
  • UV Spectrophotometry: Utilized for quantifying this compound in pharmaceutical formulations, offering a simpler and more accessible method. [, ]
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Employed for determining this compound in human plasma, providing a sensitive and specific method for pharmacokinetic studies. []
  • Electrochemiluminescence (ECL): Utilized to determine this compound, showcasing its high sensitivity and potential for application in pharmaceutical analysis. [, ]
  • Resonance Light Scattering (RLS): Demonstrated as a highly sensitive method for this compound determination based on its interaction with ammonium molybdate. []
  • Gas Liquid Chromatography (GLC): Described as a rapid, sensitive, and specific method for quantifying this compound in various pharmaceutical dosage forms. []

Q18: Is there any information on the environmental impact and degradation of this compound?

A18: The environmental impact of this compound is not a focus in the provided research. Further investigation is needed to understand its persistence, bioaccumulation potential, and effects on ecosystems.

Q19: How are analytical methods for this compound validated?

A23: While not explicitly detailed for every method, research on RP-HPLC emphasizes validation parameters like linearity, accuracy, precision, limit of detection, limit of quantification, and robustness. [, , , , , , , ] These measures ensure the reliability and reproducibility of analytical data.

Q20: Are there specific quality control and assurance measures for this compound?

A24: Although not directly addressed, the rigorous development and validation of various analytical methods for this compound highlight its importance in quality control during manufacturing and formulation. [, , , , , , , , , ]

Q21: Does this compound elicit any immunological responses?

A21: The provided research doesn't contain information about the immunogenicity of this compound.

Q22: How does this compound interact with drug transporters?

A22: Research on this compound doesn't provide specific details about its interactions with drug transporters. Further investigation is needed to understand its potential for transporter-mediated drug interactions.

Q23: What about the biocompatibility and biodegradability of this compound?

A23: The provided research primarily focuses on pharmaceutical applications and analytical methods. Detailed analysis of this compound's biocompatibility and biodegradability requires further investigation.

Q24: Are there any alternatives or substitutes for this compound?

A29: While the research doesn't directly compare this compound with alternatives, it mentions other anticholinergic drugs, implying potential substitutes. [, ] Clinicians often consider factors like efficacy, side effects, and patient tolerance when choosing among these options.

Q25: What are the strategies for recycling and waste management related to this compound?

A25: The research primarily focuses on the pharmaceutical aspects of this compound. Information about its recycling and specific waste management practices is not provided.

Q26: What research infrastructure and resources are crucial for studying this compound?

A26: The research highlights the importance of:

  • Analytical Tools: Access to techniques like HPLC, LC-MS, UV spectrophotometry, and ECL is crucial for characterizing, quantifying, and monitoring this compound. [, , , , , , , , , , , ]
  • Pharmaceutical Expertise: Knowledge of formulation development, drug delivery systems, and stability testing is essential for optimizing its therapeutic use. [, , ]
  • Clinical Research Facilities: Well-designed clinical trials are necessary to evaluate its efficacy, safety, and potential for long-term effects. [, ]

Q27: What are some historical milestones in this compound research?

A32: The research mentions that this compound was among the first synthetic antispasmodic drugs developed for Parkinson’s disease management. [] This discovery marked a significant advancement in treating this debilitating neurological disorder.

Q28: Are there any cross-disciplinary applications or synergies in this compound research?

A33: The use of this compound in managing drug-induced extrapyramidal symptoms highlights a key synergy between neurology and psychiatry. [, , , , ] This overlap underscores the interconnectedness of various medical specialties and the importance of collaborative research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。